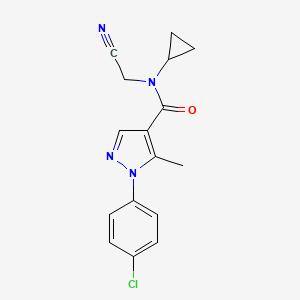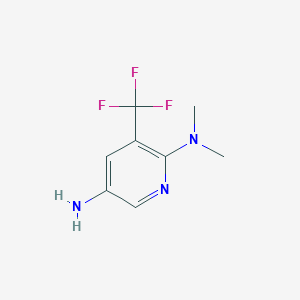
N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine” is a chemical compound with an empirical formula of C8H10F3N3 and a molecular weight of 205.18 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .Molecular Structure Analysis
The SMILES string of this compound is CN©c1ncc(N)cc1C(F)(F)F . This notation provides a way to represent the structure of the chemical compound using ASCII strings.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Synthesis and Properties of Novel Soluble Fluorinated Polyamides : A study introduced a new diamine containing pyridine and trifluoromethylphenyl groups, used in the preparation of fluorinated polyamides with pyridine and sulfone moieties. These polymers exhibited amorphous characteristics, were soluble in organic solvents, and showed high thermal stability. The polymers could be cast into transparent, flexible, and strong films, indicating their potential in material science for creating high-performance materials with low dielectric constants and high transparency (Liu et al., 2013).
Polymer and Film Development
Soluble Polyimides Derived from Polycondensation : Aromatic diamine monomer containing both pyridine and fluorine was synthesized and used in the development of novel aromatic polyimides. These polyimides displayed excellent solubility in various solvents, good thermal stability, and were predominantly amorphous. This research highlights the compound's application in creating materials with specific thermal and solubility characteristics, which could be valuable in electronics and coatings (Zhang et al., 2007).
Chemical Interactions and Structural Characterization
Interaction of 5-Trifluoromethyl-pyridine-2-thione with Iodine : This study explored the interaction between 5-trifluoromethyl-pyridine-2-thione and molecular iodine, leading to the formation of a novel salt with a unique crystal structure. The research provides insights into the complex chemical behaviors and potential applications of related compounds in medicinal chemistry and drug design (Chernov'yants et al., 2011).
Advanced Material Applications
Fluorinated Polyimides with High Thermal Stability : Novel diamine monomers leading to fluorinated polyimides were synthesized, demonstrating very high thermal stability, low water absorption rates, and low dielectric constants. These materials' properties suggest applications in areas requiring materials that withstand high temperatures while maintaining electrical insulation properties (Madhra et al., 2002).
Wirkmechanismus
The mechanism of action for “N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine” is not specified in the available resources. It’s possible that the compound’s unique properties could contribute to its mechanism of action in various applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-N,2-N-dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14(2)7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUECXMPFRBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)
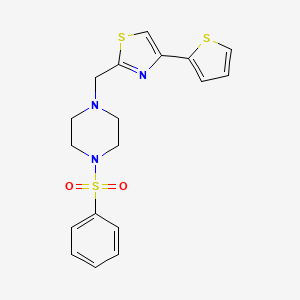

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)
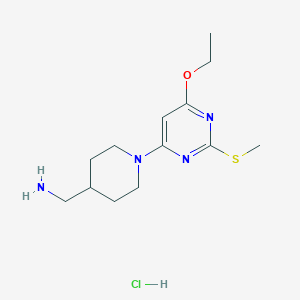
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)
![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
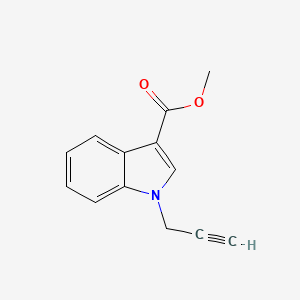
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)
